S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate
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Overview
Description
S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate: is a thioester compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions typically involve α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts such as erbium triflate .
Chemical Reactions Analysis
Types of Reactions: S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the thioester group can undergo hydrolysis, releasing active thiol groups that can interact with biological targets .
Comparison with Similar Compounds
S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine: This compound is a physiological precursor of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid and has similar structural features.
Imidazole Derivatives: Other imidazole derivatives include clemizole, etonitazene, and omeprazole, which have various biological activities.
Uniqueness: S-(2-(1H-imidazol-4-yl)ethyl) ethanethioate is unique due to its combination of an imidazole ring and a thioester group, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
S-[2-(1H-imidazol-5-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C7H10N2OS/c1-6(10)11-3-2-7-4-8-5-9-7/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
CTWLFXJWNIAGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC1=CN=CN1 |
Origin of Product |
United States |
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